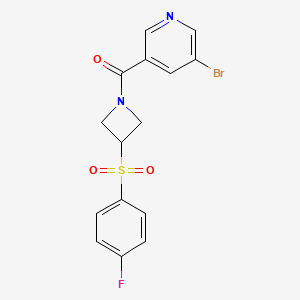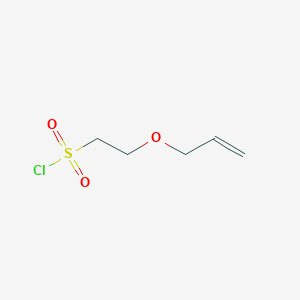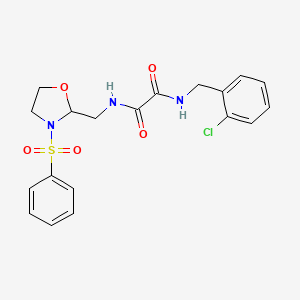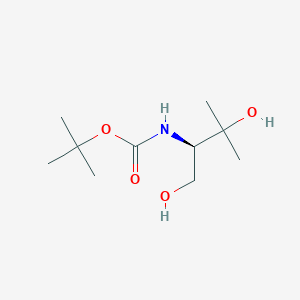
(5-Bromopyridin-3-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to an azetidine ring via a methanone group. The pyridine ring has a bromine atom at the 5th position, and the azetidine ring has a sulfonyl group attached to a fluorophenyl group at the 3rd position.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that similar compounds can participate in Suzuki-Miyuara cross-coupling reactions .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Antioxidant Properties
Compounds synthesized from reactions involving bromination and demethylation have demonstrated effective antioxidant power. The in vitro antioxidant activities of these compounds have been determined through various assays, indicating that they can be promising molecules due to their potential antioxidant properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Carbonic Anhydrase Inhibitors
Novel bromophenol derivatives synthesized and tested against carbonic anhydrase (CA) showed strong inhibitory activity, suggesting their utility in exploring relationships with pH regulatory enzyme family members (Akbaba, Balaydın, Menzek, Göksu, Şahin, & Ekinci, 2013).
Antibacterial and Antifungal Activity
The synthesis of azetidine derivatives, including (5-bromopyridin-3-yl)azetidin-3-yl methanamine, has been explored, with the compounds evaluated for antibacterial and antifungal activity. This research indicates acceptable results, pointing towards the therapeutic potential of these derivatives (Rao, Prasad, & Rao, 2013).
Herbicidal and Insecticidal Activities
Synthesized N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups exhibited favorable herbicidal and insecticidal activities. This highlights the potential of these compounds in agricultural applications (Wang, Wu, Liu, Li, Song, & Li, 2015).
Advanced Applications
- Synthesis of Fluorinated Compounds: Efforts to synthesize fluorinated fluorophores through nucleophilic aromatic substitution reactions indicate the potential for creating compounds with enhanced photostability and improved spectroscopic properties. This approach facilitates access to a variety of novel fluorinated compounds for potential use in fluorescence imaging and other spectroscopic applications (Woydziak, Fu, & Peterson, 2012).
Mécanisme D'action
Target of Action
It’s known that this compound can be used in the pd-catalyzed suzuki-miyaura cross-coupling reaction . Therefore, it’s plausible that its targets could be related to the enzymes or proteins involved in this reaction.
Mode of Action
The compound interacts with its targets through the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide . The fluorosulfate functionality of the compound has distinct reactivity compared to other functional groups used in Suzuki-Miyaura reactions, such as bromides, chlorides, and triflates .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context of its use. In the context of the Suzuki-Miyaura cross-coupling reaction, the compound would facilitate the formation of carbon-carbon bonds . The specific effects would depend on the other compounds involved in the reaction.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-Bromopyridin-3-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone. For instance, the temperature and pH could affect the rate and efficiency of the Suzuki-Miyaura cross-coupling reaction . Additionally, the presence of other compounds could also influence the reaction.
Propriétés
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN2O3S/c16-11-5-10(6-18-7-11)15(20)19-8-14(9-19)23(21,22)13-3-1-12(17)2-4-13/h1-7,14H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGKWRXLAXFUHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)Br)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2888504.png)
![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] (E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B2888505.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2888509.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2888511.png)
![2-Ethyl-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888512.png)

